molecular formula C24H25ClO3 B14381358 4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) CAS No. 90179-54-7

4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)

Cat. No.: B14381358
CAS No.: 90179-54-7
M. Wt: 396.9 g/mol
InChI Key: KRKQKTQCCBYYNA-UHFFFAOYSA-N
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Description

4,4’-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) is an organic compound with a complex structure that includes a chlorinated phenol group and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2,6-dimethylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

4,4’-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4,4’-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorinated phenol group can participate in various chemical interactions. These interactions can lead to the modulation of biological pathways, resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)
  • 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)

Uniqueness

4,4’-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that lack the chlorine atom and may exhibit different properties and applications .

Properties

CAS No.

90179-54-7

Molecular Formula

C24H25ClO3

Molecular Weight

396.9 g/mol

IUPAC Name

4-[[5-chloro-2-hydroxy-3-[(4-hydroxy-3,5-dimethylphenyl)methyl]phenyl]methyl]-2,6-dimethylphenol

InChI

InChI=1S/C24H25ClO3/c1-13-5-17(6-14(2)22(13)26)9-19-11-21(25)12-20(24(19)28)10-18-7-15(3)23(27)16(4)8-18/h5-8,11-12,26-28H,9-10H2,1-4H3

InChI Key

KRKQKTQCCBYYNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC2=CC(=CC(=C2O)CC3=CC(=C(C(=C3)C)O)C)Cl

Origin of Product

United States

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